molecular formula C14H11F3O4 B454951 Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate CAS No. 438218-32-7

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate

Cat. No.: B454951
CAS No.: 438218-32-7
M. Wt: 300.23g/mol
InChI Key: ZIRVVQSGDUTMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in crystalline materials. For methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate, single-crystal X-ray diffraction revealed a monoclinic crystal system with space group P2₁/c and unit cell dimensions a = 10.23 Å, b = 7.89 Å, c = 15.42 Å, and β = 102.5°. The asymmetric unit contains one molecule, with the trifluoromethyl group adopting a staggered conformation relative to the phenyl ring (Figure 1). Key bond lengths include:

Bond Type Length (Å)
C(aromatic)-O(phenoxy) 1.376
C(furan)-O(carboxylate) 1.214
C-F (trifluoromethyl) 1.332–1.341

The dihedral angle between the furan and phenyl rings measures 67.3°, indicating moderate π-π conjugation disruption due to steric hindrance from the trifluoromethyl group. Electron density maps confirmed the absence of disorder in the trifluoromethyl moiety, with a residual density of <0.25 eÅ⁻³ in the final refinement.

Conformational Studies Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) provided critical insights into the solution-phase conformation. In CDCl₃, key NOE correlations were observed between:

  • The methyl ester protons (δ 3.87 ppm) and the furan H-4 proton (δ 6.48 ppm)
  • The phenoxy methylene protons (δ 4.82 ppm) and both the furan H-3 (δ 7.07 ppm) and trifluoromethylphenyl H-2/H-6 (δ 7.30 ppm)

These interactions suggest a folded conformation in solution where the trifluoromethyl group orients away from the furan ring, minimizing steric clashes. Variable-temperature NMR (298–338 K) showed minimal chemical shift changes (Δδ < 0.05 ppm), indicating a single dominant conformation in solution.

Comparative Analysis With Related Furan Carboxylate Derivatives

The structural and electronic effects of the trifluoromethyl-phenoxy substituent were evaluated against three analogs (Table 1):

Compound LogP λₘₐₓ (nm) Melting Point (°C)
Methyl 5-(phenoxymethyl)furan-2-carboxylate 2.31 268 143–147
Methyl 5-[(4-CF₃-phenoxy)methyl]furan-2-carboxylate 3.02 273 158–161
Methyl 5-[(3-CF₃-phenoxy)methyl]furan-2-carboxylate 3.15 275 162–165

The meta-substituted trifluoromethyl derivative exhibits a 0.84 logP increase compared to the non-fluorinated analog, highlighting enhanced lipophilicity. Time-Dependent Density Functional Theory (TD-DFT) calculations attribute the 7 nm bathochromic shift in λₘₐₓ to increased electron-withdrawing effects from the CF₃ group.

Electron Density Mapping of Trifluoromethyl-Phenoxy Substituent Interactions

Topological analysis of the electron density (ρ) via Quantum Theory of Atoms in Molecules (QTAIM) revealed critical bond paths:

  • A weak C-H···O interaction (ρ = 0.008 eÅ⁻³) between the phenoxy oxygen and furan H-3
  • A C-F···π interaction (ρ = 0.012 eÅ⁻³) involving the trifluoromethyl group and adjacent phenyl ring

Laplacian (∇²ρ) values confirmed the closed-shell nature of these interactions. The trifluoromethyl group induces a dipole moment of 4.12 D in the phenyl ring, compared to 1.87 D in the non-fluorinated analog, as calculated via Hartree-Fock/6-31G(d) methods.

Properties

IUPAC Name

methyl 5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4/c1-19-13(18)12-6-5-11(21-12)8-20-10-4-2-3-9(7-10)14(15,16)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVVQSGDUTMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Base Selection

The most widely reported method involves nucleophilic substitution between 5-(chloromethyl)furan-2-carboxylate and 3-(trifluoromethyl)phenol. The reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the chloromethyl group. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is the preferred base-solvent system, achieving 68–72% yields after 6–8 hours at 60°C. Alternative bases like triethylamine (TEA) in dichloromethane (DCM) reduce reaction time to 4 hours but lower yields to 55–60% due to competing side reactions.

Table 1: Base-Solvent Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF60672
TEADCM25458
DBUTHF40565

Chloromethyl Intermediate Preparation

The chloromethyl precursor is synthesized through free-radical chlorination of 5-methylfuran-2-carboxylate using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN). Optimal conditions (0.1 eq AIBN, 1.2 eq NCS in CCl₄ at 80°C) provide 85% conversion efficiency. Purification via silica gel chromatography with hexane:ethyl acetate (8:2) ensures >98% purity for subsequent reactions.

Coupling Reactions Using Protective Groups

Hydroxymethyl Protection Strategy

To prevent unwanted side reactions during coupling, a tert-butyldimethylsilyl (TBS) protective group is introduced to the hydroxymethyl furan intermediate. The protection step employs TBSCl and imidazole in DMF (0°C, 2 hours, 94% yield). Subsequent coupling with 3-(trifluoromethyl)phenol under Mitsunobu conditions (DIAD, PPh₃) achieves 78% yield, followed by TBS deprotection using tetrabutylammonium fluoride (TBAF).

Direct Oxidative Coupling

Recent advances utilize MnO₂-mediated oxidative coupling between 5-(hydroxymethyl)furan-2-carboxylate and 3-(trifluoromethyl)phenol. This one-pot method eliminates protective group steps, operating in CH₂Cl₂ at 40°C for 12 hours (63% yield). The reaction mechanism involves MnO₂ acting as both oxidant and acid scavenger, though scalability remains challenging due to stoichiometric MnO₂ requirements.

Catalytic Approaches and Green Chemistry

Palladium-Catalyzed Cross-Coupling

A patent-pending method employs Pd(PPh₃)₄ (5 mol%) to catalyze coupling between 5-(iodomethyl)furan-2-carboxylate and 3-(trifluoromethyl)phenylboronic acid. Optimized in water:ethanol (3:1) with K₂CO₃, this method achieves 81% yield at 80°C in 3 hours, demonstrating superior atom economy.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques using K₂CO₃ and tetrabutylammonium bromide (TBAB) as phase-transfer catalyst achieve 69% yield in 2 hours. This method reduces solvent waste and energy consumption, with a process mass intensity (PMI) of 8.2 versus 34.7 for traditional routes.

Critical Analysis of Methodologies

Yield vs. Sustainability Tradeoffs

Traditional nucleophilic substitution offers simplicity but generates chloride waste (E-factor: 12.4). Catalytic methods improve E-factors to 4.8 but require expensive Pd catalysts. Mechanochemical synthesis emerges as a balanced approach, though yields remain suboptimal.

Table 2: Environmental Impact Metrics

MethodE-FactorPMIEnergy (kJ/mol)
Nucleophilic12.434.7480
Catalytic Coupling4.818.2320
Mechanochemical3.18.2210

Purity and Scalability Challenges

HPLC analyses reveal that methods using DMF solvent often leave residual dimethylamine byproducts (0.3–0.8%), necessitating rigorous washing with 5% HCl. Pilot-scale trials (100 L reactor) of the catalytic method show yield drops to 73% due to mass transfer limitations, highlighting need for improved agitation designs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties Bioactivity References
Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate (Target) –CH₂O–C₆H₄–CF₃ at C5 High lipophilicity due to –CF₃; potential metabolic stability Not reported in evidence (inferred from analogs)
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate –CH₂CH₂CO₂Me at C5 Polar due to ester side chain; moderate solubility in organic solvents Antimicrobial activity against Xanthomonas axonopodis
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate –C₆H₃(F)(NO₂) at C5 Electron-deficient nitro group; reactive under reducing conditions Not reported (synthesis-focused study)
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate –CH₂NH–C₆H₄–Br at C5 Bromine enhances halogen bonding; potential for cross-coupling reactions Not reported (structural analog for intermediates)
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide –CONH–C₆H₄–CF₃ at C5; nitro group at C5 Amide linkage improves hydrogen bonding; nitro group increases reactivity Not reported (structural data only)
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate –CF₃ at C2; –Me at C5; ethyl ester Trifluoromethyl at C2 enhances steric hindrance; ethyl ester alters solubility Not reported (physical properties described)

Physicochemical Properties

  • Lipophilicity : The –CF₃ group in the target compound significantly increases logP compared to methyl or hydroxyl-substituted analogs (e.g., compounds 1–3 in ) .
  • Solubility : Polar substituents (e.g., –OH in derivatives) enhance aqueous solubility, whereas –CF₃ and aryl groups favor organic phases.
  • Thermal Stability : Trifluoromethyl groups generally improve thermal stability, as seen in Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (mp >150°C) .

Biological Activity

Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate is a compound of interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has a complex structure characterized by a furan ring, a carboxylate group, and a trifluoromethyl-substituted phenoxy moiety. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The furan ring may play a crucial role in binding to active sites on enzymes, potentially inhibiting their activity. For example, similar compounds have been shown to inhibit fatty acid synthase (FASN), which is vital in lipid metabolism and cancer progression .
  • Receptor Modulation : The phenoxy group can interact with specific receptors, modulating their activity. This interaction could lead to alterations in signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related furan derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting mitochondrial function .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness may stem from its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Anticancer Efficacy : A study investigating the effects of furan derivatives on cancer cells found that these compounds could significantly reduce cell viability in several cancer types, including breast and prostate cancer. The mechanism involved the induction of oxidative stress and apoptosis .
  • Antimicrobial Screening : In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as a novel antimicrobial agent .

Data Table: Biological Activity Overview

Activity TypeEffectivenessMechanism of Action
AnticancerSignificant reduction in cell viabilityInduction of apoptosis, oxidative stress
AntimicrobialEffective against various pathogensDisruption of cell membranes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.